REACTION_CXSMILES
|
[OH-].[Na+:2].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:10]([OH:14])(=[O:13])[CH:11]=[O:12].Cl>O>[OH:9][C:3]1[CH:8]=[CH:7][C:6]([CH:11]([OH:12])[C:10]([O-:14])=[O:13])=[CH:5][CH:4]=1.[Na+:2] |f:0.1,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.098 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
720 mL
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted at 35° C. with methyl isobutyl ketone
|
Type
|
CUSTOM
|
Details
|
to remove excess phenol
|
Type
|
EXTRACTION
|
Details
|
continuously extracted in a counter-current extractor with ethyl acetate at an organic to aqueous flow rate of 1 to 1
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C(C(=O)[O-])O)C=C1.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |